

A Comparative Guide to In Vitro Stability Assays for Cleavable ADC Linkers

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Compound of Interest

Compound Name: Amino-PEG6-amido-bis-PEG5-N3

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The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may not efficiently release its cytotoxic payload within the target tumor cells.[1] This guide provides an objective comparison of in vitro stability assays for various cleavable ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of optimal linker strategies.

The Role and Classification of Cleavable ADC Linkers

The linker is a pivotal component of an ADC, bridging the monoclonal antibody (mAb) with the potent cytotoxic payload.[1] An ideal linker must remain intact in the bloodstream but allow for efficient payload release upon internalization into a target cancer cell.[2] Cleavable linkers are designed to be selectively degraded by specific triggers prevalent within the tumor microenvironment or inside the cancer cell.[3] These triggers form the basis for their classification.

The three primary mechanisms for cleavable linkers are:

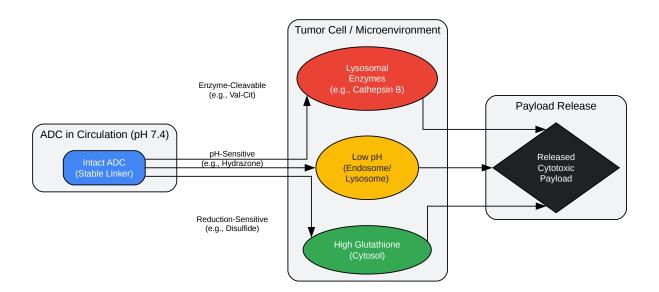




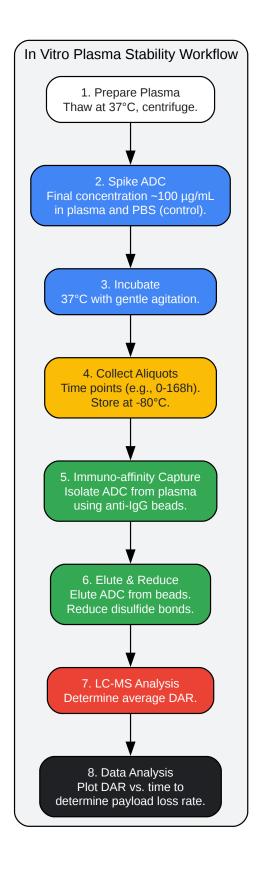


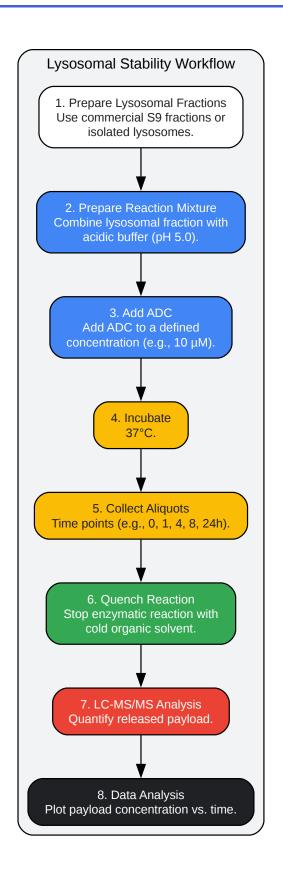
- Enzyme-Sensitive Cleavage: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are designed to be cleaved by specific enzymes, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[4][5]
- pH-Sensitive (Acid-Labile) Cleavage: These linkers, such as hydrazones, are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[3][6][7]
- Reduction-Sensitive (Glutathione-Sensitive) Cleavage: These linkers typically incorporate a disulfide bond. They remain stable in the bloodstream but are cleaved in the cytoplasm of tumor cells, where the concentration of reducing agents like glutathione (GSH) is significantly higher.[4][6]











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